molecular formula C7H8N4O B13374694 3-amino-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

3-amino-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B13374694
M. Wt: 164.16 g/mol
InChI Key: LAGCJVRAJGEPRK-UHFFFAOYSA-N
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Description

3-amino-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one with methylating agents to introduce the methyl group at the 6-position . The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at the 3-position can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

3-amino-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one: A closely related compound with similar structural features.

    6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one: Another similar compound with a methyl group at the 6-position.

Uniqueness

3-amino-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is unique due to the presence of both an amino group and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-amino-6-methyl-1,5-dihydropyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C7H8N4O/c1-3-2-4-5(7(12)9-3)6(8)11-10-4/h2H,1H3,(H,9,12)(H3,8,10,11)

InChI Key

LAGCJVRAJGEPRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=NN2)N)C(=O)N1

Origin of Product

United States

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